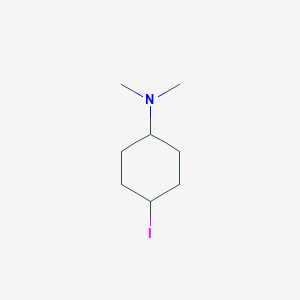

4-Iodo-N,N-dimethylcyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQBVZYCLBERIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Iodo N,n Dimethylcyclohexanamine

Precursor Synthesis and Iodo-Group Introduction Strategies

The successful synthesis of 4-Iodo-N,N-dimethylcyclohexanamine hinges on two critical phases: the efficient synthesis of its precursor, N,N-dimethylcyclohexanamine, and the subsequent, highly selective iodination of the cyclohexane (B81311) ring.

Synthesis of N,N-Dimethylcyclohexanamine Scaffold

The N,N-dimethylcyclohexanamine moiety serves as the foundational structure for the target compound. Several established synthetic routes are available for its preparation, with the most common methods being reductive amination and the alkylation of cyclohexylamine (B46788). bdmaee.netatamanchemicals.com

Reductive amination involves the reaction of cyclohexanone (B45756) with dimethylamine (B145610) in the presence of a reducing agent. bdmaee.net This one-pot reaction proceeds through an intermediate imine or enamine, which is then reduced to the final tertiary amine. Another prevalent method is the alkylation of cyclohexylamine using methylating agents. bdmaee.netchemicalbook.com Additionally, a gas-phase catalytic amination of cyclohexanol (B46403) with dimethylamine over a heterogeneous catalyst presents a more sustainable alternative. bdmaee.net

| Synthesis Method | Reactants | Key Features | Reference |

| Reductive Amination | Cyclohexanone, Dimethylamine, Reducing Agent | Proceeds via an imine or enamine intermediate. | bdmaee.net |

| Alkylation | Cyclohexylamine, Methylating Agents | Direct methylation of the primary amine. | bdmaee.netchemicalbook.com |

| Catalytic Amination | Cyclohexanol, Dimethylamine, Heterogeneous Catalyst | Can be performed in the gas phase, offering a sustainable route. | bdmaee.net |

Regioselective Iodination Techniques for the Cyclohexane Ring at the 4-Position

The introduction of an iodine atom at the 4-position of the N,N-dimethylcyclohexanamine scaffold requires precise regiochemical control to avoid the formation of undesired isomers. The primary strategies employed are direct electrophilic iodination and iodination via organometallic intermediates.

Direct electrophilic iodination of alkanes and cycloalkanes is a challenging transformation due to the low reactivity of C-H bonds. thieme-connect.com The use of elemental iodine (I₂) alone is often insufficient and requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). thieme-connect.comresearchgate.net Systems such as iodine in the presence of an oxidant can be used for the iodination of saturated hydrocarbons. manac-inc.co.jp For the specific case of N,N-dimethylcyclohexanamine, the directing effects of the dimethylamino group would influence the regioselectivity of the iodination. While the nitrogen lone pair can have complex electronic effects, the substitution pattern on the cyclohexane ring is a key determinant of reactivity.

A more controlled and regioselective approach to iodination involves the use of organometallic intermediates. uomustansiriyah.edu.iqmt.com This strategy typically involves the initial functionalization of the cyclohexane ring at the 4-position with a group that can be converted into an organometallic species, such as a boronic acid or a stannane. For instance, a precursor like 4-hydroxy-N,N-dimethylcyclohexanamine could be synthesized and then converted to a corresponding organoborane or organostannane derivative. These intermediates can then undergo a facile and highly regioselective iodination reaction, for example, using iodine monochloride (ICl) or other iodine sources. This multi-step approach, while more complex, offers superior control over the position of iodination. uomustansiriyah.edu.iq

Stereochemical Control in Synthesis of this compound Isomers

The presence of multiple stereocenters in this compound means that it can exist as different stereoisomers. The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a crucial aspect of its synthesis, particularly for applications where a specific isomer is required.

Diastereoselective and Enantioselective Synthetic Routes

Achieving stereochemical control can be approached through various synthetic strategies. Diastereoselective synthesis aims to produce a specific diastereomer (e.g., cis or trans). This can often be controlled by the choice of reagents and reaction conditions that favor the formation of one diastereomer over the other. For instance, the reduction of a 4-substituted cyclohexanone precursor can lead to different diastereomers of the corresponding cyclohexanol depending on the reducing agent used.

Separation and Resolution of Stereoisomers

The presence of multiple chiral centers in this compound necessitates effective methods for the separation and resolution of its stereoisomers, as the biological activity of chiral molecules is often stereospecific. While direct studies on this specific compound are not prevalent in the literature, established methodologies for analogous chiral cyclohexylamine derivatives are applicable.

One primary technique is chiral chromatography . High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the analytical and preparative separation of enantiomers and diastereomers. The choice of CSP is critical and often determined empirically, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely effective for a range of chiral amines. Supercritical fluid chromatography (SFC) with chiral columns is another increasingly popular method, often providing faster and more efficient separations.

Another classical yet effective method is diastereomeric salt resolution . This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.

Furthermore, stereoselective synthesis offers a proactive approach to obtaining a single desired stereoisomer, bypassing the need for resolution. This can be achieved through methods like the asymmetric aza-Michael addition of a chiral lithium amide to a cyclohexene (B86901) carboxylate precursor, followed by further transformations to introduce the iodo and dimethylamino groups. mdpi.com Photocatalyzed [4+2] cycloaddition reactions have also emerged as a powerful strategy for the stereoselective synthesis of highly functionalized cyclohexylamine derivatives. nih.govrsc.org

Synthetic Transformations and Derivatization of this compound

The dual functionality of this compound allows for a wide range of synthetic modifications at both the iodo-position and the amine moiety.

Substitution Reactions at the Iodo-Position (e.g., Suzuki, Sonogashira Couplings)

The carbon-iodine bond at the C4 position represents a prime site for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The secondary, non-activated nature of this alkyl iodide presents challenges, such as slow oxidative addition and competing β-hydride elimination, but recent advances in catalysis have provided effective solutions.

Suzuki-Miyaura Coupling: This reaction pairs the alkyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. For unactivated secondary alkyl halides, nickel-based catalyst systems have proven particularly effective. researchgate.net A combination of a nickel catalyst, such as NiCl₂(PCy₃)₂, and a suitable ligand, often a phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy₃), in the presence of a base like potassium phosphate (B84403) (K₃PO₄), can facilitate the coupling with various aryl- and alkylboronic acids at room temperature. researchgate.netscispace.com

| Parameter | Typical Conditions for Suzuki Coupling of Secondary Alkyl Iodides |

| Catalyst | Nickel(II) complex, e.g., NiCl₂(PCy₃)₂ |

| Ligand | Phosphine ligands, e.g., Tricyclohexylphosphine (PCy₃) |

| Base | K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Aryl/Alkyl boronic acids or esters |

| Solvent | Amide solvents (e.g., DMA, NMP), Ethers (e.g., THF) |

| Temperature | Room temperature to 70 °C |

Sonogashira Coupling: This reaction forms a C(sp³)–C(sp) bond by coupling the alkyl iodide with a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov While Sonogashira couplings are most common for aryl and vinyl halides, protocols for alkyl halides exist. Copper-free variants, employing palladium catalysts with specific ligands, have also been developed to avoid the homocoupling of alkynes, a common side reaction with copper co-catalysts. semanticscholar.orgucla.edu For a substrate like this compound, the reaction would likely require a robust palladium catalyst and carefully optimized conditions to achieve good yields. frontiersin.org

Modification of the Amine Moiety

The N,N-dimethylamino group offers several avenues for structural modification, allowing for the fine-tuning of the molecule's properties.

Quaternization: The tertiary amine can be readily converted into a quaternary ammonium (B1175870) salt by reaction with an alkyl halide, such as methyl iodide. mdpi.com This process, known as quaternization, introduces a permanent positive charge, which can significantly alter the molecule's solubility and biological interactions. The reaction of N,N-dimethylcyclohexanamine with reagents like epichlorohydrin (B41342) also leads to quaternized products, forming cationic surfactants. acs.orgresearchgate.net

N-Demethylation: The removal of one or both methyl groups to yield the corresponding secondary (N-methyl) or primary amine is another important transformation. Oxidative demethylation can be achieved using various reagents. For instance, reaction with cumene (B47948) hydroperoxide, potentially mediated by biological systems like cytochrome P-450, can lead to demethylation. rsc.orgnih.govacs.org Chemical methods, such as treatment with acyl chlorides followed by hydrolysis (von Braun reaction) or reaction with chloroformates (e.g., ethyl chloroformate), are also established procedures for the dealkylation of tertiary amines. nih.gov A process involving the formation of an N-oxide followed by reaction with an alkali metal in liquid ammonia (B1221849) has also been described for converting tertiary amines to secondary amines. springernature.com

Radiolabeling Strategies for Isotopic Tracers (e.g., ¹⁸F, ¹²³I, ¹²⁵I)

The introduction of positron-emitting (¹⁸F) or gamma-emitting (¹²³I, ¹²⁵I) isotopes into this compound is of significant interest for developing radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). semanticscholar.org

Radioiodination (¹²³I, ¹²⁵I): The labeling with iodine isotopes can be achieved through isotopic exchange, where the non-radioactive ¹²⁷I is swapped with a radioactive isotope like ¹²³I or ¹²⁵I. This is typically a nucleophilic substitution reaction (Finkelstein reaction) where a salt like [¹²³I]NaI is reacted with the iodo-compound in a suitable solvent such as acetone. acs.org However, isotopic exchange reactions often result in products with modest molar activity due to competition from the non-radioactive starting material. acs.org An alternative, higher molar activity approach involves the radio-iododestannylation of a trialkyltin precursor (e.g., a tributyltin derivative). Here, the corresponding 4-(tributylstannyl)-N,N-dimethylcyclohexanamine would be reacted with a source of radioactive iodide in the presence of an oxidizing agent like chloramine-T or hydrogen peroxide to yield the desired radioiodinated product. nih.gov

Radiofluorination (¹⁸F): Introducing the short-lived ¹⁸F isotope (t½ ≈ 110 min) is highly desirable for PET imaging. For an unactivated secondary alkyl iodide like this compound, direct nucleophilic substitution with [¹⁸F]fluoride is the most straightforward approach. This Sₙ2 reaction involves the displacement of the iodide leaving group by [¹⁸F]F⁻. acs.orgnih.gov

The mechanism is a classic Sₙ2 displacement. However, the reaction is challenging for secondary alkyl systems due to competing elimination (E2) reactions, which lead to the formation of cyclohexene byproducts. The reaction conditions, including the choice of solvent (typically aprotic polar solvents like acetonitrile (B52724) or DMSO), temperature, and the phase-transfer catalyst (e.g., Kryptofix 222), must be carefully optimized to maximize the substitution-to-elimination ratio. ucla.edunih.gov Quantum chemical calculations and mechanistic studies on related systems help in understanding the energetics of the Sₙ2 versus E2 pathways and designing more efficient fluorination protocols. researchgate.net

The challenges associated with direct radiofluorination of unactivated alkyl halides have driven the development of more advanced precursor strategies.

For radioiodination, as mentioned, organotin precursors (e.g., tributylstannyl derivatives) are well-established for producing high molar activity tracers. nih.gov

For radiofluorination, leaving groups superior to iodide, such as tosylates, mesylates, or triflates, are often employed to enhance the rate of nucleophilic substitution. Therefore, a key strategy would be the synthesis of a precursor like N,N-dimethyl-4-(tosyloxy)cyclohexanamine. This precursor would then be reacted with [¹⁸F]fluoride under standard nucleophilic fluorination conditions.

More recently, spirocyclic iodonium(III) ylides (SCIDYs) have emerged as highly effective precursors for the radiofluorination of non-activated aromatic and, potentially, aliphatic systems. nih.govrsc.orgrsc.org While primarily developed for arenes, the underlying principle involves the reductive elimination from an iodine(III) center upon reaction with [¹⁸F]fluoride. Adapting this chemistry to an aliphatic scaffold like cyclohexanamine would represent a significant advancement, potentially offering high radiochemical yields under mild conditions. nih.gov The development of such a precursor would involve the oxidation of this compound and subsequent reaction with a suitable spirocyclic auxiliary.

| Radiolabeling Strategy | Precursor | Isotope | Key Features |

| Isotopic Halogen Exchange | This compound | ¹²³I, ¹²⁵I | Simple, one-step reaction; typically results in lower molar activity. acs.org |

| Iododestannylation | 4-(Tributylstannyl)-N,N-dimethylcyclohexanamine | ¹²³I, ¹²⁵I | Multi-step precursor synthesis; yields high molar activity product. nih.gov |

| Nucleophilic Substitution | 4-(Tosyloxy)-N,N-dimethylcyclohexanamine | ¹⁸F | Requires precursor with a better leaving group; competes with elimination. ucla.edu |

| Iodonium Ylide Chemistry | Spirocyclic iodonium(III) ylide derivative | ¹⁸F | Novel method; potentially high yields under mild conditions. nih.govrsc.org |

Optimized Conditions for High Radiochemical Yield and Purity

The successful synthesis of radiolabeled this compound, particularly with iodine isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I, is paramount for its application in single-photon emission computed tomography (SPECT) imaging. Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is critical for ensuring the quality and efficacy of the radiotracer. This section details the optimized conditions derived from established radioiodination methodologies for analogous aliphatic and alicyclic amines.

The primary method for introducing radioiodine into the this compound structure is through isotopic exchange, where a non-radioactive iodine atom in the precursor molecule is replaced with a radioactive iodine isotope. This process is typically achieved via an electrophilic substitution reaction. Key factors influencing the efficiency of this reaction include the choice of oxidizing agent, precursor concentration, reaction temperature and time, and the pH of the reaction medium.

Precursor and Reagents:

The synthesis commences with the non-radioactive this compound as the precursor. The radioiodine is typically obtained as a sodium iodide (Na*I) solution in a dilute sodium hydroxide (B78521) solution to maintain its stability.

Oxidizing Agents:

The conversion of the radioiodide (I⁻) to a more electrophilic species (I⁺) is crucial for the substitution reaction. Several oxidizing agents can be employed for this purpose, with Chloramine-T and Iodogen® being the most common. chelatec.com

Chloramine-T: A strong oxidizing agent that is effective but can sometimes lead to side reactions if not carefully controlled. The concentration and reaction time must be optimized to prevent over-oxidation of the substrate. nih.gov

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, water-insoluble oxidizing agent that is coated on the surface of the reaction vessel. nih.gov This method often results in cleaner reactions with fewer byproducts, as the oxidant is not in the solution phase. nih.gov

Reaction Conditions:

The optimization of reaction parameters is essential for maximizing the radiochemical yield and purity.

Precursor Concentration: The concentration of the this compound precursor typically ranges from 1 to 10 mg/mL. Higher concentrations can lead to increased yields, but an excess may complicate the purification process.

pH: The pH of the reaction mixture significantly impacts the reactivity of the oxidizing agent and the stability of the precursor. For most electrophilic radioiodination reactions, a slightly acidic to neutral pH (pH 5-7.5) is optimal. nih.gov

Temperature: The reaction is generally carried out at room temperature. However, in some cases, gentle heating to 37-50°C can increase the reaction rate and improve the radiochemical yield. nih.govgoogle.com

Reaction Time: The reaction time is typically short, ranging from 5 to 30 minutes. Prolonged reaction times can lead to the degradation of the product and an increase in impurities. nih.gov

The following interactive data table summarizes the optimized conditions for the radioiodination of analogous alicyclic amines, which can be adapted for this compound.

| Parameter | Condition with Chloramine-T | Condition with Iodogen® |

| Precursor Concentration | 1-5 mg/mL | 1-10 mg/mL |

| Oxidizing Agent Amount | 10-50 µg | 50-200 µg (coated vial) |

| Reaction pH | 6.5 - 7.5 | 5.0 - 7.0 |

| Reaction Temperature | Room Temperature to 40°C | Room Temperature |

| Reaction Time | 5 - 15 minutes | 10 - 30 minutes |

| Quenching Agent | Sodium metabisulfite (B1197395) solution | N/A (reaction stopped by removal from vial) |

Purification:

Following the radiolabeling reaction, purification is a critical step to remove unreacted radioiodide, the precursor, and any radiochemical impurities. High-performance liquid chromatography (HPLC) is the gold standard for purification, offering high resolution and the ability to separate the desired product from closely related impurities. iaea.org Reversed-phase HPLC with a C18 column is commonly used.

Alternatively, solid-phase extraction (SPE) using cartridges such as Sep-Pak C18 can provide a rapid and effective method for purification, particularly for routine productions. iaea.orgnih.gov Elution with a suitable solvent system allows for the separation of the more lipophilic radiolabeled product from the more polar impurities.

The following table presents typical research findings on radiochemical yields and purities achieved for structurally related compounds under optimized conditions.

| Precursor | Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Purification Method |

| [¹²⁵I]SIB | Organotin Precursor | 67% | >99% | Solid-Phase Extraction |

| [¹³¹I]MIBG | Aryltrimethylsilane Precursor | 85-90% | >98% | HPLC |

| [¹³¹I]FP-CIT | Alkylstannylated Precursor | >75% | >98% | SPE (C-18 Sep-Pak) |

| [¹²³I]PSMA-p-IB | Tributylstannyl Prosthetic Group | 74.9 ± 1.0% | >99.5% | HPLC |

By carefully controlling these optimized parameters, high radiochemical yields and purities of radiolabeled this compound can be consistently achieved, ensuring a high-quality radiotracer for subsequent applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For 4-Iodo-N,N-dimethylcyclohexanamine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating its conformational preferences.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific, detailed 1D and 2D NMR spectra for this compound are not widely available in peer-reviewed literature, the expected data from such analyses can be predicted based on the known structure and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the different types of protons and their immediate electronic environment. Key expected signals would include those for the N,N-dimethyl protons, the methine proton at the C-1 position (adjacent to the nitrogen), the methine proton at the C-4 position (bearing the iodine atom), and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are fundamental for the initial structural assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of distinct carbon environments. For this compound, one would expect to observe signals for the two methyl carbons of the dimethylamino group, the C-1 carbon attached to the nitrogen, the C-4 carbon bonded to the iodine, and the remaining methylene carbons of the cyclohexane ring. The chemical shift of the C-4 carbon would be significantly influenced by the electronegativity and heavy atom effect of the iodine.

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. In the context of this compound, a COSY spectrum would show cross-peaks between adjacent protons on the cyclohexane ring, allowing for the tracing of the carbon backbone connectivity from one proton to its neighbors. For instance, the C-1 proton would show correlations to the protons on C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. An HSQC spectrum of this compound would definitively link the proton signals of the N-methyl groups, the C-1 and C-4 methine protons, and the various methylene protons to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is invaluable for determining the stereochemistry and conformational preferences of a molecule. For this compound, NOESY would reveal through-space interactions between axial and equatorial protons on the cyclohexane ring, providing critical data for the conformational analysis discussed in the following section.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Note that these are estimated values and actual experimental data may vary.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.3 | ~40 |

| H-1 | ~2.5-2.8 | ~65-70 |

| H-2, H-6 | ~1.5-2.0 | ~30-35 |

| H-3, H-5 | ~1.3-1.8 | ~25-30 |

| H-4 | ~4.0-4.5 | ~20-25 |

Conformational Analysis via NMR

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. In a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. This leads to the possibility of different stereoisomers (cis and trans) and, for each, different conformers.

For cis-isomers of 2-halocyclohexylamines, research has shown a strong preference for a conformation where the amino group is equatorial and the halogen is axial (the ea conformer). springermedizin.de This preference is influenced by a combination of steric and stereoelectronic effects. Theoretical calculations and dynamic NMR studies on related compounds, such as cis-2-iodocyclohexylamine, indicate that the ea conformer is significantly more stable than the ae conformer (axial amine, equatorial iodine). springermedizin.de This stability is attributed to favorable hyperconjugative interactions. springermedizin.de

In the case of this compound, the conformational equilibrium would be determined by the energetic balance between the steric bulk of the iodo and dimethylamino groups. Generally, bulkier groups prefer the equatorial position to minimize steric strain. The A-value, which is a measure of the steric bulk of a substituent, is larger for the dimethylamino group than for iodine. This would suggest that in the thermodynamically most stable chair conformation of the trans isomer, both substituents would likely be in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial. Based on A-values, the conformation with the dimethylamino group in the equatorial position and the iodine in the axial position would be favored.

The exact conformational populations can be determined experimentally using low-temperature NMR spectroscopy. By measuring the coupling constants (J-values) of the ring protons, particularly the methine protons at C-1 and C-4, the dihedral angles between adjacent protons can be calculated using the Karplus equation. This allows for a definitive assignment of the axial or equatorial orientation of these protons and, by extension, the substituents attached to them.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific atomic combination. For this compound (C₈H₁₆IN), HRMS would be able to distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental formula. This is a critical step in the unambiguous identification of the compound.

Illustrative HRMS Data:

| Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Difference (ppm) |

| C₈H₁₇IN⁺ ([M+H]⁺) | 254.0400 | Data not available | Data not available |

This table is for illustrative purposes. Actual experimental data is not available in the cited literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound. The mass spectrometer then provides a fragmentation pattern for the compound as it elutes from the GC column.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule and can be used for its identification. Expected fragmentation pathways would include the loss of an iodine atom, the loss of methyl groups, and cleavage of the cyclohexane ring. The fragmentation of related N,N-dimethylcyclohexanamine structures often shows a base peak corresponding to the [M-H]⁺ or fragments arising from cleavage of the ring. springermedizin.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For samples that are not sufficiently volatile or are thermally unstable for GC-MS, liquid chromatography-mass spectrometry is the technique of choice. LC-MS/MS, also known as tandem mass spectrometry, adds another layer of specificity and is particularly useful for analyzing complex mixtures. In this technique, a specific ion from the first mass spectrometer (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer.

This method could be applied to identify and quantify this compound in a complex matrix, for example, during the monitoring of a chemical reaction or in metabolic studies. The selection of a specific precursor-to-product ion transition provides very high selectivity and sensitivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is invaluable for functional group identification. While no specific IR or Raman spectra for "this compound" are publicly available in the searched literature, the expected characteristic absorption and scattering bands can be predicted based on the analysis of its structural components and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" would be dominated by absorptions corresponding to the vibrations of its constituent functional groups. The presence of the N,N-dimethylamino group and the iodo-substituted cyclohexane ring will give rise to a series of characteristic bands.

Key expected IR absorption bands for "this compound" include:

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring and the methyl groups are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group typically appears in the 1000-1250 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected to be observed in the far-infrared region, typically around 500-600 cm⁻¹. The exact position can be influenced by the conformation of the cyclohexane ring.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of CH₂ and CH₃ groups will be present in the 1350-1480 cm⁻¹ region.

A search of the PubChem database reveals FTIR spectral data for the related compound N,N-dimethylcyclohexylamine, which can provide a reference for the amine and cyclohexane portions of the target molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aliphatic C-H Stretch | 2850-3000 |

| C-N Stretch | 1000-1250 |

| C-I Stretch | 500-600 |

| CH₂/CH₃ Bend | 1350-1480 |

This table presents predicted IR absorption bands for this compound based on established group frequencies.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be especially useful for observing the C-I bond and the skeletal vibrations of the cyclohexane ring.

Expected Raman shifts for "this compound":

C-I Stretching: The C-I stretching vibration, often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum in the 500-600 cm⁻¹ range. Studies on aliphatic bromides have shown characteristic Raman shifts for the C-Br bond, and a similar principle applies to iodides.

Cyclohexane Ring Vibrations: The symmetric breathing and deformation modes of the cyclohexane ring would produce characteristic signals in the fingerprint region of the Raman spectrum.

C-N Stretching: The C-N stretching vibration would also be observable, complementing the IR data.

While specific Raman data for "this compound" is not available, studies on halogen-bridged inorganic complexes demonstrate the utility of Raman spectroscopy in characterizing metal-halogen bonds, a principle that extends to carbon-halogen bonds in organic molecules. In-situ Raman spectroscopy has also been effectively used to monitor halogen-lithium exchange reactions by tracking the disappearance of the C-Br band, highlighting its utility in reaction monitoring.

| Functional Group | Expected Raman Shift (cm⁻¹) |

| C-I Stretch | 500-600 |

| Cyclohexane Ring Vibrations | Fingerprint Region |

| C-N Stretch | 1000-1250 |

This table presents predicted Raman shifts for this compound based on established group frequencies.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereoisomer Characterization

"this compound" possesses a chiral center at the C-1 position of the cyclohexane ring, and potentially another at the C-4 position depending on the stereochemistry of the iodo substituent. This chirality means that the compound can exist as enantiomers, which are non-superimposable mirror images. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for distinguishing between these stereoisomers.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While a powerful technique, its application can sometimes be limited by strong absorption of UV light by the chromophores present in the molecule.

Circular Dichroism (CD)

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For "this compound," the iodine atom and the nitrogen of the dimethylamino group can act as chromophores. The localized nature of core excitations in techniques like X-ray circular dichroism makes them ideal for probing local chirality.

The sign and magnitude of the CD signal (the Cotton effect) can be used to determine the absolute configuration of a chiral center. While specific CD data for "this compound" is not available in the searched literature, studies on other chiral molecules, such as 1-iodo-2-methylbutane, have demonstrated the utility of time-resolved PECD (photoelectron circular dichroism) in probing photochemical reaction dynamics. Furthermore, research on chiral porphyrinoids has shown how CD spectroscopy can be used to study the interaction between a chiral host and a chiral guest, a principle applicable to the study of enantiomerically pure "this compound".

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification and analysis of "this compound," ensuring the isolation of the desired compound from reaction byproducts and the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For a compound like "this compound," reversed-phase HPLC would be a suitable method for purification and analysis. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical reversed-phase HPLC method for "this compound" would involve:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column.

Mobile Phase: A mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to improve peak shape and resolution.

While specific HPLC methods for "this compound" are not detailed in the available literature, methods for the related compound N,N-dimethylcyclohexylamine have been developed using a reversed-phase approach with a mobile phase of acetonitrile, water, and phosphoric acid. Patents describing related compounds also mention the use of preparative HPLC for purification.

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Trifluoroacetic acid or Triethylamine |

| Detection | UV (at a suitable wavelength) or Mass Spectrometry (MS) |

This table outlines a general reversed-phase HPLC method for the analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the chiral nature of "this compound," it is crucial to determine its enantiomeric purity, especially in contexts where one enantiomer may have different biological activity from the other. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds.

A general approach for the chiral separation of "this compound" would involve:

Chiral Stationary Phase: A polysaccharide-based column (e.g., amylose or cellulose derivatives).

Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve the peak shape of basic compounds.

While no specific chiral HPLC method for "this compound" has been found, the development of such a method would be guided by established principles for the separation of chiral amines. The separation of verapamil (B1683045) enantiomers, for example, has been achieved using a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column. The development of enantioselective liquid chromatography-tandem mass spectrometry methods for other chiral drugs further underscores the power of this technique.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with a basic modifier |

| Detection | UV or Circular Dichroism |

This table outlines a general chiral HPLC method for the enantiomeric purity assessment of this compound.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| N,N-dimethylcyclohexylamine |

| 1-iodo-2-methylbutane |

| Verapamil |

| Trifluoroacetic acid |

| Triethylamine |

| Acetonitrile |

| Methanol |

| Hexane |

| Heptane |

| Isopropanol |

| Ethanol |

| Diethylamine |

| Carbon |

| Iodine |

| Nitrogen |

| Bromine |

| Lithium |

| Porphyrinoids |

The rigorous identification and characterization of the chemical compound this compound necessitate the application of sophisticated spectroscopic and analytical techniques. These methods are fundamental for the verification of its molecular structure, the analysis of its functional groups, the determination of its stereochemical properties, and the assessment of its purity. This article provides a detailed examination of the use of infrared (IR) and Raman spectroscopy, chiroptical methods, and various chromatographic techniques in the comprehensive analysis of this halogenated cyclohexanamine derivative.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its primary functional groups. The key structural features—the N,N-dimethylamino group and the iodo-substituted cyclohexane ring—will each produce a series of characteristic peaks.

Predicted key IR absorption bands for this compound are as follows:

C-H Stretching: Vibrations from the aliphatic C-H bonds within the cyclohexane ring and the methyl groups are anticipated to appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond in the dimethylamino group typically results in an absorption band in the 1000-1250 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretching is expected in the far-infrared region, generally between 500-600 cm⁻¹. The precise location of this band can be affected by the conformational isomerism of the cyclohexane ring.

CH₂ and CH₃ Bending: The bending vibrations of the CH₂ and CH₃ groups are expected to be observed in the 1350-1480 cm⁻¹ region.

For comparison, FTIR spectral data for the related molecule N,N-dimethylcyclohexylamine is available in the PubChem database and can serve as a useful reference for the amine and cyclohexane components of the target compound.

| Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| Aliphatic C-H Stretch | 2850-3000 |

| C-N Stretch | 1000-1250 |

| C-I Stretch | 500-600 |

| CH₂/CH₃ Bend | 1350-1480 |

This table summarizes the predicted IR absorption bands for this compound based on established group frequency data.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary data to IR spectroscopy. This technique is particularly effective for detecting non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be highly advantageous for observing the C-I bond and the skeletal vibrations of the cyclohexane ring.

Predicted Raman shifts for this compound include:

C-I Stretching: The C-I stretching vibration, which is often weak in IR spectra, is expected to produce a strong signal in the Raman spectrum, likely in the 500-600 cm⁻¹ range. This is consistent with studies on other aliphatic halides, such as bromides, which show characteristic Raman shifts for the C-Br bond.

Cyclohexane Ring Vibrations: The symmetric breathing and deformation modes of the cyclohexane ring will generate characteristic signals within the fingerprint region of the Raman spectrum.

C-N Stretching: The C-N stretching vibration will also be observable, corroborating the data obtained from IR spectroscopy.

While specific Raman data for this compound is not available, the utility of Raman spectroscopy in characterizing halogen bonds is well-established, as demonstrated in studies of halogen-bridged inorganic complexes. This principle is also applicable to the carbon-halogen bonds in organic molecules. Furthermore, the successful use of in-situ Raman spectroscopy to monitor halogen-lithium exchange reactions by tracking the disappearance of the C-Br band highlights its value in reaction monitoring.

| Functional Group | Predicted Raman Shift (cm⁻¹) |

| C-I Stretch | 500-600 |

| Cyclohexane Ring Vibrations | Fingerprint Region |

| C-N Stretch | 1000-1250 |

This table outlines the predicted Raman shifts for this compound based on established group frequency data.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereoisomer Characterization

The presence of a chiral center at the C-1 position of the cyclohexane ring, and potentially at the C-4 position depending on the stereochemistry of the iodo substituent, imparts chirality to this compound. This means the compound can exist as enantiomers—non-superimposable mirror images. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for differentiating between these stereoisomers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Although a powerful technique, its application can be hindered if the molecule contains chromophores that strongly absorb UV light.

Circular Dichroism (CD)

Circular Dichroism measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around a chromophore. For this compound, both the iodine atom and the nitrogen atom of the dimethylamino group can function as chromophores. Advanced techniques like X-ray circular dichroism are particularly well-suited for probing local chirality due to the localized nature of core excitations.

The sign and magnitude of the CD signal, known as the Cotton effect, can be used to determine the absolute configuration of a chiral center. While specific CD data for this compound is not available in the searched literature, the utility of related techniques has been demonstrated. For instance, time-resolved photoelectron circular dichroism (TRPECD) has been used to study the photochemical reaction dynamics of other chiral molecules like 1-iodo-2-methylbutane. Additionally, research on chiral porphyrinoids has shown how CD spectroscopy can be employed to investigate the interaction between a chiral host and a chiral guest, a principle that is applicable to the study of enantiomerically pure this compound.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analysis of this compound. These techniques allow for the isolation of the target compound from reaction byproducts and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For a molecule such as this compound, reversed-phase HPLC is a suitable method for both purification and analysis. This approach utilizes a non-polar stationary phase and a polar mobile phase.

A typical reversed-phase HPLC method for this compound would likely involve:

Stationary Phase: A C18 or C8 bonded silica column.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol. The mobile phase often includes a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to improve peak shape and resolution.

Although specific HPLC methods for this compound are not detailed in the available literature, methods for the related compound N,N-dimethylcyclohexylamine have been developed using a reversed-phase approach with a mobile phase consisting of acetonitrile, water, and phosphoric acid. Additionally, patents for related compounds mention the use of preparative HPLC for purification.

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Trifluoroacetic acid or Triethylamine |

| Detection | UV (at a suitable wavelength) or Mass Spectrometry (MS) |

This table provides a general outline for a reversed-phase HPLC method for the analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the chiral nature of this compound, assessing its enantiomeric purity is of critical importance, particularly in applications where the different enantiomers may exhibit distinct biological activities. Chiral chromatography is the most effective method for the separation and quantification of enantiomers.

This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds.

A general strategy for the chiral separation of this compound would include:

Chiral Stationary Phase: A polysaccharide-based column (e.g., amylose or cellulose derivatives).

Mobile Phase: Typically a mixture of a non-polar solvent, such as hexane or heptane, with a polar modifier like isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to enhance the peak shape of basic compounds.

While a specific chiral HPLC method for this compound has not been found in the searched literature, the development of such a method would be informed by established principles for the separation of chiral amines. For example, the enantiomers of verapamil have been successfully separated using a core-shell isopropyl carbamate cyclofructan 6 chiral column. The development of enantioselective liquid chromatography-tandem mass spectrometry methods for other chiral drugs further illustrates the power of this technique.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with a basic modifier |

| Detection | UV or Circular Dichroism |

This table outlines a general approach for a chiral HPLC method for the enantiomeric purity assessment of this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetics of molecules. These methods provide a robust framework for optimizing molecular geometries and predicting spectroscopic properties with a high degree of accuracy.

Trans Isomer: The trans isomer can exist in two primary chair conformations: one with both the iodo and the N,N-dimethylamino groups in equatorial positions (trans-diequatorial), and another with both groups in axial positions (trans-diaxial).

Cis Isomer: The cis isomer exists as a pair of rapidly interconverting and energetically equivalent chair conformations, each having one substituent in an axial position and the other in an equatorial position (cis-axial-equatorial).

Geometry optimization calculations are typically performed to locate the minimum energy structure for each conformer. The stability of these conformers is primarily governed by steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com Axial substituents experience steric clashes with the other two axial hydrogens on the same side of the ring, leading to a higher energy state. ucalgary.ca Consequently, substituents, particularly bulky ones like iodine and N,N-dimethylamino, preferentially occupy the more spacious equatorial positions. libretexts.org

Theoretical calculations consistently show that the trans-diequatorial conformer is the global minimum energy structure, as it minimizes these unfavorable 1,3-diaxial interactions. fiveable.me The trans-diaxial conformer is significantly less stable due to the severe steric strain imposed by having two bulky groups in axial positions. chemistnotes.com The cis conformer, with one axial and one equatorial group, represents an intermediate energy state.

Table 1: Hypothetical Relative Energies of 4-Iodo-N,N-dimethylcyclohexanamine Conformers

| Conformer | Iodo Group Position | N,N-dimethylamino Group Position | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-diequatorial | Equatorial | Equatorial | 0.00 (Most Stable) |

| cis-axial-equatorial | Axial | Equatorial | 2.15 |

| cis-equatorial-axial | Equatorial | Axial | 2.50 |

| trans-diaxial | Axial | Axial | 5.80 |

Note: These values are illustrative and represent typical energy differences found in 1,4-disubstituted cyclohexanes. The exact values would be determined using a specific DFT method (e.g., B3LYP/6-311G).

Following geometry optimization, quantum chemical methods can be employed to predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most valuable, as they provide a direct link between theoretical structure and experimental characterization.

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. This approach calculates the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the assignment of complex spectra and can help confirm the dominant conformation in solution. For this compound, calculations would be based on the most stable trans-diequatorial conformer.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for the trans-diequatorial Conformer

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |

|---|---|---|---|

| C1 (CH-I) | ¹³C | 35.2 | 34.8 |

| C2, C6 | ¹³C | 34.1 | 33.7 |

| C3, C5 | ¹³C | 28.5 | 28.1 |

| C4 (CH-N) | ¹³C | 65.8 | 65.2 |

| N-CH₃ | ¹³C | 40.9 | 40.5 |

| H1 (Axial) | ¹H | 4.55 | 4.51 |

| H4 (Axial) | ¹H | 2.45 | 2.42 |

| N-CH₃ | ¹H | 2.28 | 2.25 |

Note: Predicted values are illustrative, based on typical GIAO-DFT calculation accuracy. Plausible experimental shifts are estimated based on analogous structures.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a powerful method for sampling the conformational space of flexible molecules like this compound.

An MD simulation would typically involve placing the molecule in a periodic box filled with a suitable solvent, such as water, to mimic solution-phase conditions. The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF), which is parameterized for small organic molecules. nih.gov The simulation protocol involves an initial energy minimization of the system, followed by gradual heating to a target temperature and pressure, an equilibration phase, and finally, a production phase where data is collected. dntb.gov.ua

Analysis of the MD trajectory can reveal:

The relative populations of the cis and trans isomers and their respective chair conformers at a given temperature.

The timescale and pathways of conformational transitions, such as the chair-flip mechanism.

The flexibility of the N,N-dimethylamino and iodo substituents.

The specific interactions between the solute and solvent molecules.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value / Method |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~3000 water molecules in a cubic box |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Integration Time Step | 2 fs |

| Production Run Duration | 100 ns |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is a cornerstone of structure-based drug design, used for virtual screening and lead optimization.

For a novel compound like this compound, whose biological targets are unknown, a strategy known as reverse docking (or target fishing) can be employed. mdpi.com In this approach, the ligand is computationally screened against a large library of 3D protein structures. nih.gov The results are ranked using a scoring function, which estimates the binding affinity, to identify a set of potential protein targets. mdpi.com

Given the structural features of this compound—a positively ionizable tertiary amine and a lipophilic substituted cyclohexane (B81311) scaffold—hypothetical biological targets could include:

G-Protein Coupled Receptors (GPCRs): Many GPCRs recognize endogenous ligands containing a cationic amine group.

Ion Channels: Amine-containing molecules are known to modulate the function of various ion channels.

Enzymes: The specific shape and chemical properties might allow it to fit into the active or allosteric sites of certain enzymes, such as kinases or proteases.

This approach remains purely hypothetical and serves to generate testable hypotheses for subsequent experimental validation.

Once a potential target is identified, standard molecular docking can be used to predict the specific binding mode and estimate the binding affinity. researchgate.net The lowest energy conformer of the ligand (the trans-diequatorial form) is placed into the defined binding site of the receptor. A search algorithm then explores various orientations and conformations of the ligand within the site. nih.gov Each potential pose is evaluated by a scoring function, which yields a score, typically in units of kcal/mol, that approximates the binding free energy.

The analysis of the top-ranked docking pose reveals key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these could include:

Ionic/Hydrogen Bonding: The tertiary amine, likely protonated at physiological pH, could form a strong salt bridge or hydrogen bond with acidic residues (e.g., Asp, Glu) in the binding pocket.

Hydrophobic Interactions: The cyclohexane ring and its methyl groups can engage in favorable van der Waals interactions with nonpolar residues (e.g., Leu, Val, Phe).

Halogen Bonding: The iodine atom, a soft electrophile, could potentially form a halogen bond with a nucleophilic atom (e.g., a backbone carbonyl oxygen), an interaction of growing interest in drug design.

Table 4: Hypothetical Molecular Docking Results with a Generic Kinase ATP-Binding Site

| Parameter | Hypothetical Finding |

|---|---|

| Hypothetical Protein Target | Serine/Threonine Kinase XYZ |

| Docking Software | AutoDock Vina |

| Binding Affinity Score | -7.8 kcal/mol |

| Predicted Interactions |

|

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico methodologies are pivotal in contemporary drug discovery, offering predictive insights into the biological activities of chemical entities and guiding the design of more potent and selective molecules. For a compound such as this compound, computational tools can elucidate the intricate relationship between its three-dimensional structure and its pharmacological effects. These approaches, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are instrumental in identifying the key structural determinants for biological activity, thereby accelerating the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, a QSAR model could be developed to predict their activity based on a range of calculated molecular descriptors.

The development of a robust QSAR model would begin with a dataset of structurally related compounds, ideally with experimentally determined biological activities (e.g., IC₅₀ values). The three-dimensional structures of these molecules would be optimized, and a variety of molecular descriptors would be calculated. These descriptors can be categorized as steric, electronic, hydrophobic, and topological, among others.

For a series of analogs based on the this compound scaffold, key descriptors would likely include:

Topological Polar Surface Area (TPSA): A descriptor that correlates with a molecule's transport properties.

Molecular Lipophilicity (logP): This value is crucial for predicting the absorption and distribution of a compound.

Steric Parameters (e.g., Molar Refractivity): These are important for understanding how the size and shape of substituents affect binding to a biological target.

Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): These descriptors provide insight into the electronic interactions between the ligand and its target.

A hypothetical dataset for a QSAR study on this compound analogs is presented below.

| Compound ID | R-Group | pIC₅₀ | logP | TPSA (Ų) | Molar Refractivity |

| 1 | I | 5.8 | 3.2 | 3.24 | 85.4 |

| 2 | Br | 5.5 | 2.9 | 3.24 | 79.8 |

| 3 | Cl | 5.3 | 2.7 | 3.24 | 75.2 |

| 4 | F | 5.1 | 2.4 | 3.24 | 70.1 |

| 5 | H | 4.9 | 2.2 | 3.24 | 69.5 |

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to generate a QSAR equation. pharmacophorejournal.com A hypothetical QSAR equation for this series might look like:

pIC₅₀ = 0.45(logP) + 0.02(Molar Refractivity) - 0.15*(TPSA) + 2.5

The statistical quality of the resulting model would be rigorously validated using metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value to ensure its predictive power. nih.gov Such a model could then be used to predict the activity of novel, unsynthesized analogs of this compound, prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacophore modeling is another powerful in silico tool that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound would highlight the key steric and electronic features that govern its interaction with a biological target.

The development of a pharmacophore model can be either ligand-based, using a set of active molecules, or structure-based, if the three-dimensional structure of the target protein is known. For this compound, a ligand-based approach would involve aligning a series of active analogs and identifying common chemical features.

A plausible pharmacophore model for this compound and its analogs would likely include the following features:

A Positive Ionizable Feature: The tertiary amine of the N,N-dimethylamino group is likely to be protonated at physiological pH, forming a key electrostatic interaction with the target.

A Hydrophobic Feature: The cyclohexane ring provides a bulky, hydrophobic scaffold that can engage in van der Waals interactions within a hydrophobic pocket of the binding site.

A Halogen Bond Donor: The iodine atom at the 4-position is a potential halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. mdpi.com

A visual representation of a hypothetical pharmacophore model is detailed in the table below.

| Pharmacophoric Feature | Description | Potential Interacting Group on Target |

| Positive Ionizable (PI) | The protonated N,N-dimethylamino group. | Aspartic acid, Glutamic acid |

| Hydrophobic (H) | The cyclohexane ring. | Leucine, Isoleucine, Valine |

| Halogen Bond Donor (X) | The iodine atom. | Carbonyl oxygen of a peptide backbone |

This pharmacophore model can serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features. Furthermore, it can guide the design of new analogs of this compound by suggesting modifications that enhance the interactions with the target, for instance, by optimizing the position and nature of the halogen substituent or by altering the hydrophobic character of the cyclohexyl ring. The integration of pharmacophore modeling with other computational techniques, such as molecular docking, can further refine the design process and improve the success rate of identifying potent and selective ligands. nih.gov

Preclinical Pharmacological and Biochemical Investigation Methodologies Non Human Focused

In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models (Non-Clinical)

Searches for data pertaining to these specific preclinical investigation methodologies for 4-Iodo-N,N-dimethylcyclohexanamine did not yield any relevant results. While related compounds and derivatives were occasionally mentioned in broader chemical or pharmacological contexts, no studies were found that focused on the synthesis and subsequent preclinical evaluation of this compound itself.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the compound's preclinical profile as requested. The absence of such information in the scientific literature suggests that this compound may not have been a subject of significant pharmacological investigation, or that any such research has not been published in publicly accessible forums.

Table of Mentioned Compounds

Since no specific research on this compound was found, a table of compounds as per the instructions cannot be generated.

Determination of Absorption, Distribution, and Elimination Characteristics in Preclinical Species

Currently, there is a notable absence of publicly available scientific literature detailing the absorption, distribution, and elimination (ADME) characteristics of this compound in any preclinical species. While general methodologies for assessing the ADME properties of new chemical entities are well-established, specific studies investigating the pharmacokinetic profile of this particular compound have not been published.

Brain Penetration and Regional Distribution Studies

Similarly, information regarding the ability of this compound to cross the blood-brain barrier and its subsequent distribution within the central nervous system is not available in the current body of scientific research. Studies employing techniques such as in situ brain perfusion or analysis of brain tissue homogenates following systemic administration in animal models have not been reported for this compound.

Metabolic Characterization in Preclinical Models and In Vitro Systems

The metabolic fate of this compound remains uncharacterized in the scientific literature.

Identification of Metabolites in Animal Tissues or Liver Microsome Incubations

No studies have been published that identify the metabolites of this compound. Research efforts utilizing in vitro systems such as liver microsomes, hepatocytes, or S9 fractions, which are standard tools for elucidating metabolic pathways, have not been documented for this compound. researchgate.netnih.gov Consequently, there is no data on potential biotransformations such as deiodination, N-demethylation, or hydroxylation.

Enzyme Kinetic Studies of Metabolic Pathways

In the absence of identified metabolic pathways, no enzyme kinetic studies have been performed. Research to determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes responsible for metabolizing this compound has not been reported. nih.gov Such studies are crucial for understanding the efficiency and capacity of the metabolic routes.

Applications As a Chemical Tool and Building Block in Research

Utility in Combinatorial Chemistry and Library Synthesis

The structure of 4-Iodo-N,N-dimethylcyclohexanamine is well-suited for applications in combinatorial chemistry and the synthesis of compound libraries. The aryl iodide group is a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic and rapid diversification of the core scaffold, which is a cornerstone of modern drug discovery.

Key reactions leveraging the iodo- group include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further modification.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to generate more complex amine structures.

The N,N-dimethylcyclohexanamine portion of the molecule often imparts favorable properties, such as improved solubility and the ability to interact with biological targets. The use of related cyclohexylamine (B46788) derivatives in the generation of compound libraries aimed at discovering novel antagonists for receptors like the NK1 receptor underscores the value of this scaffold. researchgate.net By employing this compound as a starting material, chemists can efficiently generate large libraries of diverse compounds for high-throughput screening, accelerating the identification of new bioactive molecules.

Development as a Research Probe for Biological Systems

The N,N-dimethylcyclohexanamine scaffold is present in molecules designed as research probes. For instance, N,N-dimethylcyclohexanamine itself has been used as a linker in the synthesis of fluorescent dyes. tandfonline.combu.edu.eg The introduction of an iodine atom onto this scaffold opens up possibilities for creating more sophisticated probes. The iodine can be displaced or used as a site for attaching fluorophores, quenchers, or affinity tags.

Furthermore, the N,N-dialkylamine pharmacophore is a key feature of ligands for sigma receptors, which are considered orphan receptors involved in a variety of central nervous system functions. nih.gov Research into the sigma-1 receptor has utilized radioiodinated probes to identify its drug-binding regions. nih.gov The structural similarity of this compound to known sigma receptor ligands suggests its potential as a starting point for developing novel, selective probes to explore the pharmacology and physiological roles of these enigmatic receptors.

Precursor for Radiopharmaceuticals in Animal Imaging Research

One of the most significant applications of organoiodine compounds in biomedical research is as precursors for radioiodinated molecules used in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The carbon-iodine bond can be readily converted to a carbon-radioiodine bond (e.g., with Iodine-123, Iodine-124, or Iodine-125). This compound is an ideal precursor for such applications due to the stable nature of the aryl iodide and the presence of the cyclohexylamine moiety, which is known to be a part of molecules that can cross the blood-brain barrier. rsc.orgrsc.org

Radioiodinated ligands are invaluable tools for in vivo receptor occupancy studies in preclinical animal models. These studies help determine the extent to which a drug candidate engages its target receptor at various doses. The development of radioiodinated antagonists for the human neurokinin-1 (NK1) receptor has been a key area of research, demonstrating the utility of such probes. researchgate.net Similarly, radioiodinated derivatives of other scaffolds have been developed to measure target engagement in the brain. rsc.orgrsc.org Given that the cyclohexylamine scaffold is a component of various CNS-active agents, a radiolabeled probe derived from this compound could be used to quantify the binding of a new, non-radiolabeled drug candidate to its target receptor in the brains of living animals, providing crucial pharmacokinetic and pharmacodynamic data.

PET and SPECT imaging with specific radiotracers allow for the visualization and quantification of neurotransmitter systems in the living brain. This is critical for understanding the neurobiological basis of psychiatric and neurological disorders and for assessing the effects of novel therapeutics. The development of radioiodinated probes has been instrumental in this field. For example, radioiodinated ligands have been used to map the distribution of sigma receptors and other targets in the brain. nih.gov A radiotracer developed from this compound could potentially be used to map the density and distribution of its specific molecular target in animal models of disease, providing insights into disease pathology and treatment response. Studies with related radioiodinated compounds have shown good brain uptake and clearance rates, which are desirable properties for a CNS imaging agent. rsc.org

Scaffold for the Design of Novel Chemical Entities

The this compound structure serves as a valuable starting scaffold for the design of novel chemical entities in medicinal chemistry. The cyclohexylamine core is a privileged structural motif found in a number of biologically active compounds. researchgate.netrsc.orgrsc.org Its conformational flexibility and lipophilic nature can be advantageous for binding to protein targets. The N,N-dimethyl group can participate in hydrogen bonding or ionic interactions, while the iodine atom provides a vector for structural elaboration.

This scaffold has been incorporated into molecules designed as inhibitors of various enzymes and as antagonists for G-protein coupled receptors. For example, patent literature describes the use of 4,4-dimethylcyclohexanamine (B1582124) derivatives in the development of antagonists for opioid receptors and inhibitors of steroidogenic enzymes like CYP17. google.comgoogle.comgoogle.com The ability to use the iodine atom to introduce further complexity via cross-coupling reactions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the cyclohexylamine core, optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has also incorporated N,N-dimethylaniline moieties, highlighting the utility of this functional group in building complex heterocyclic systems with potential therapeutic applications, such as anticancer agents. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Stereoisomeric Purity

The specific three-dimensional arrangement of atoms, or stereochemistry, of 4-Iodo-N,N-dimethylcyclohexanamine is a critical factor influencing its biological effects. Therefore, a significant area of future research lies in pioneering new synthetic methods to produce this compound with high stereoisomeric purity. Existing methods can result in a mix of cis and trans isomers, which are challenging to separate.